4-{1-[(3,4-Dichlorophenyl)methyl]piperidine-3-carbonyl}morpholine
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Overview
Description
4-{1-[(3,4-Dichlorophenyl)methyl]piperidine-3-carbonyl}morpholine is a complex organic compound that features a piperidine ring substituted with a 3,4-dichlorophenyl group and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[(3,4-Dichlorophenyl)methyl]piperidine-3-carbonyl}morpholine typically involves the reaction of 3,4-dichlorobenzyl chloride with piperidine, followed by the introduction of a morpholine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{1-[(3,4-Dichlorophenyl)methyl]piperidine-3-carbonyl}morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or morpholine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
4-{1-[(3,4-Dichlorophenyl)methyl]piperidine-3-carbonyl}morpholine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{1-[(3,4-Dichlorophenyl)methyl]piperidine-3-carbonyl}morpholine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-[(3,4-dichlorophenyl)carbonyl]piperidine-4-carboxylate
- 1-[(3,4-Dichlorophenyl)(phenyl)methyl]piperazine
Uniqueness
4-{1-[(3,4-Dichlorophenyl)methyl]piperidine-3-carbonyl}morpholine is unique due to its specific substitution pattern and the presence of both piperidine and morpholine rings. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H22Cl2N2O2 |
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Molecular Weight |
357.3 g/mol |
IUPAC Name |
[1-[(3,4-dichlorophenyl)methyl]piperidin-3-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C17H22Cl2N2O2/c18-15-4-3-13(10-16(15)19)11-20-5-1-2-14(12-20)17(22)21-6-8-23-9-7-21/h3-4,10,14H,1-2,5-9,11-12H2 |
InChI Key |
SRPAVWWMFWJQLP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=C(C=C2)Cl)Cl)C(=O)N3CCOCC3 |
Origin of Product |
United States |
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